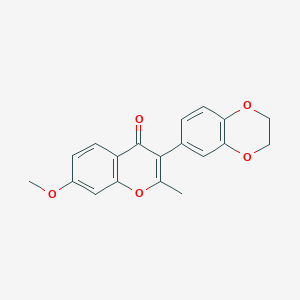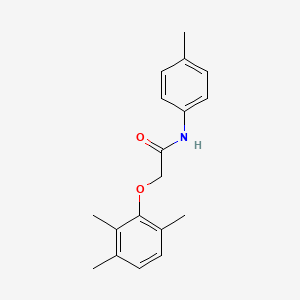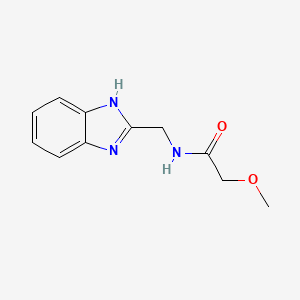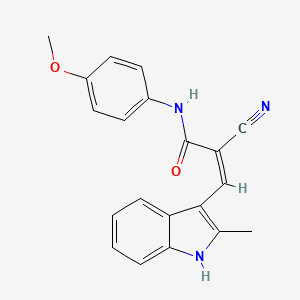
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one is a compound that has attracted attention due to its unique structure and potential for various chemical transformations and applications. Its synthesis and study contribute to advancing knowledge in organic chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves photo-reorganization processes, where photochemical methods are used to form angular pentacyclic compounds, demonstrating a general method for synthesizing benzothiophene fused xanthenone derivatives without specific or toxic reagents (Dalai et al., 2017).
Molecular Structure Analysis
X-ray crystallography has been utilized to unambiguously establish the molecular structure of similar compounds, providing insights into their three-dimensional arrangement and the interactions stabilizing their structure (Okasha et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include the synthesis of novel derivatives through processes such as reductive amination, showcasing their versatile reactivity and potential for generating a wide range of biologically active molecules (Mandala et al., 2013).
Physical Properties Analysis
Investigations into the physical properties of related compounds, including their spectral analysis, quantum studies, and thermodynamic properties, contribute to a deeper understanding of their stability and behavior under different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of similar compounds have been explored through synthesis, structural characterization, and analysis of their interactions with biological targets, providing insights into their potential applications in medicine and materials science (Ahn et al., 2020).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(12-3-6-15-17(9-12)23-8-7-22-15)19(20)14-5-4-13(21-2)10-16(14)24-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWYHUVZLIEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)
![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide](/img/structure/B5641292.png)
![4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5641318.png)
![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)
